

# U-101958: A Versatile Tool for Interrogating Dopamine D4 Receptor Function

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## Compound of Interest

Compound Name: U 101958

Cat. No.: B1215504

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

U-101958 is a potent and selective ligand for the dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs). The D4 receptor is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus, and has been implicated in a variety of neuropsychiatric disorders, including schizophrenia and ADHD. Due to its pharmacological profile, U-101958 serves as a valuable chemical probe for elucidating the physiological and pathological roles of the D4 receptor. These application notes provide a comprehensive overview of U-101958's pharmacological properties and detailed protocols for its use in key in vitro functional assays.

## Pharmacological Profile of U-101958

U-101958 has been characterized as a high-affinity ligand for the human dopamine D4 receptor. Its functional activity has been observed to be cell-line and receptor expression level-dependent, behaving as a partial or full agonist in different experimental systems.

## Binding Affinity and Selectivity

The binding affinity of U-101958 for the dopamine D4 receptor is in the low nanomolar range. While widely cited for its D4 selectivity, a comprehensive profile of its binding affinities (K<sub>i</sub>)

across all dopamine receptor subtypes is not consistently reported in publicly available literature.

Receptor Subtype	Binding Affinity (pKi)	Reference
Dopamine D4	8.9	[1]

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. Data for D1, D2, D3, and D5 receptors are not consistently available in the literature.

## Functional Activity in cAMP Assays

The dopamine D4 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The potency (pEC50) and efficacy of U-101958 have been determined in forskolin-stimulated cAMP accumulation assays.

Cell Line	Agonist/Partial Agonist	pEC50	Efficacy (relative to dopamine)	Reference
HEK293/D4.4	Full Agonist	8.7 ± 0.3	~100%	[1]
CHO/D4.4	Partial Agonist	8.1 ± 0.3	39 ± 7%	[2]

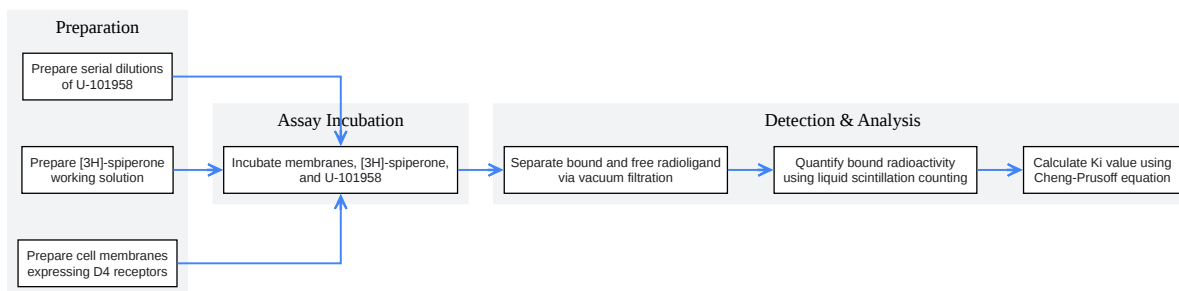
Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Efficacy is the maximal response produced by the ligand compared to a reference full agonist (dopamine).

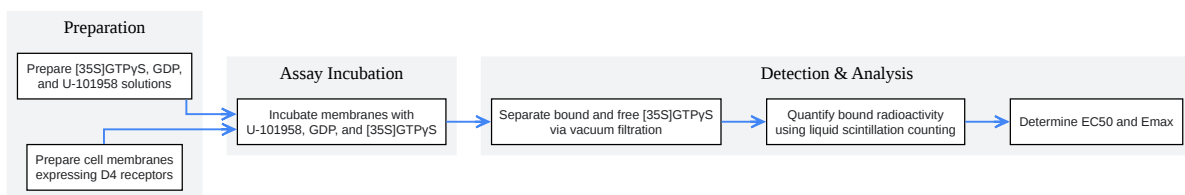
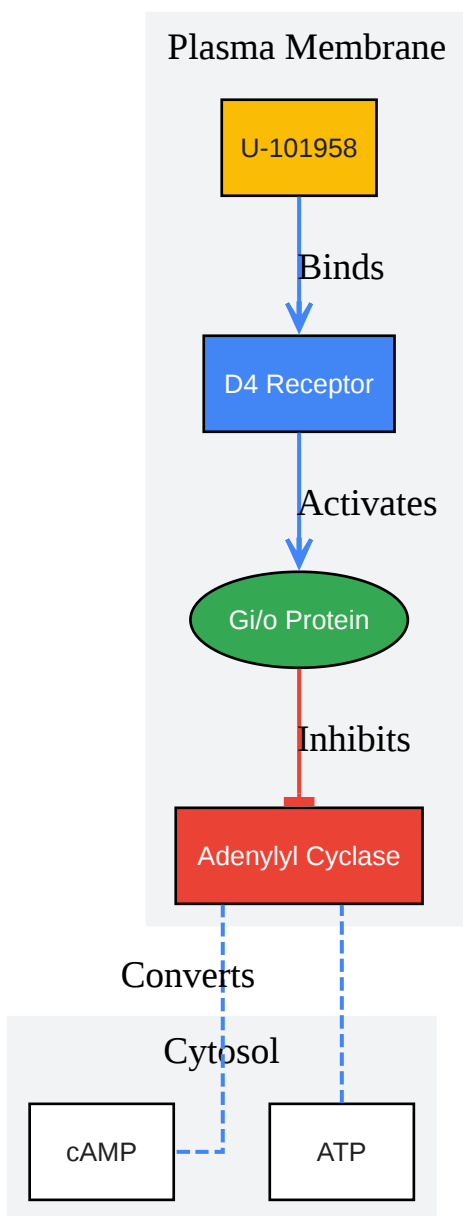
## Key Experimental Protocols

### Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of U-101958 for the dopamine D4 receptor using [3H]-spiperone, a commonly used radioligand for D2-like receptors.

Experimental Workflow:





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## References

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- To cite this document: BenchChem. [U-101958: A Versatile Tool for Interrogating Dopamine D4 Receptor Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215504#u-101958-as-a-tool-for-d4-receptor-functional-studies]

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